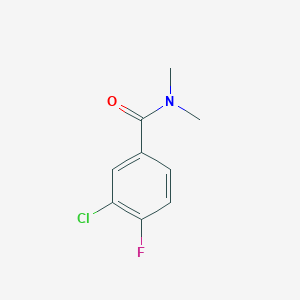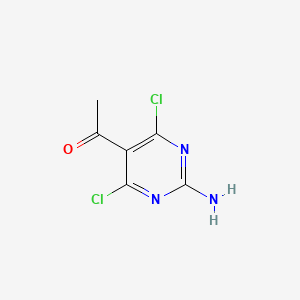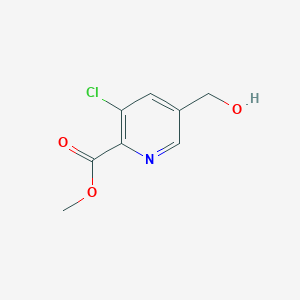
5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE: is a heterocyclic organic compound that belongs to the hydantoin family. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms, with an aminomethyl group and a methyl group attached to the ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE typically involves the reaction of hydantoin with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The aminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
科学的研究の応用
Chemistry: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has shown promise in the development of new drugs, particularly in the treatment of neurological disorders. Its ability to modulate enzyme activity makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.
類似化合物との比較
5-Methylhydantoin: Lacks the aminomethyl group, resulting in different reactivity and biological activity.
5-(Hydroxymethyl)-5-methylhydantoin: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.
5-(Carboxymethyl)-5-methylhydantoin: Has a carboxymethyl group, which affects its solubility and reactivity.
Uniqueness: 5-(AMINOMETHYL)-5-METHYL-2,4-IMIDAZOLIDINEDIONE is unique due to the presence of the aminomethyl group, which enhances its reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C5H9N3O2 |
|---|---|
分子量 |
143.14 g/mol |
IUPAC名 |
5-(aminomethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-5(2-6)3(9)7-4(10)8-5/h2,6H2,1H3,(H2,7,8,9,10) |
InChIキー |
MRWTYHBHRSYUJU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)quinazolin-4-amine](/img/structure/B8768691.png)






![8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine](/img/structure/B8768748.png)





![1,2,4-Triazolo[3,4-f][1,6]naphthyridine, 9-phenyl-8-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-](/img/structure/B8768785.png)
